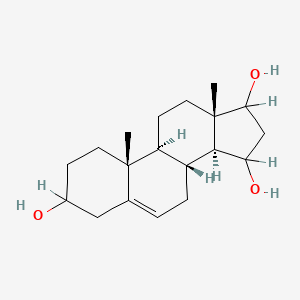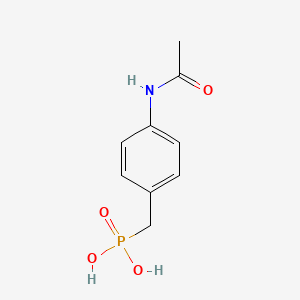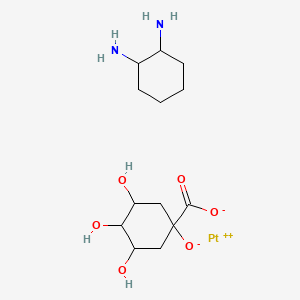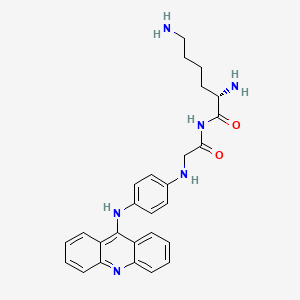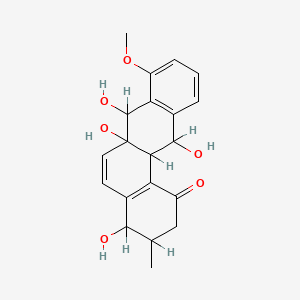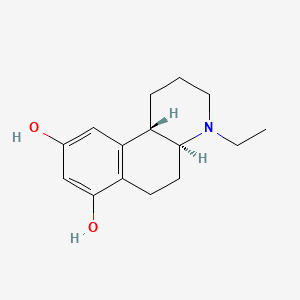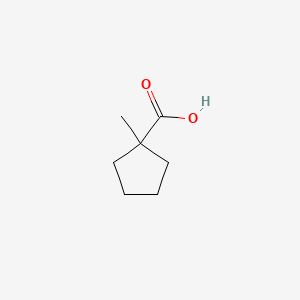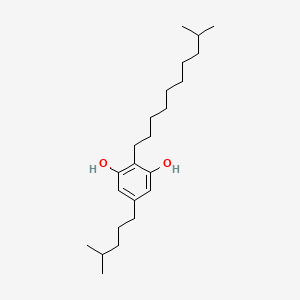
Resorcinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resorcinin is a natural product found in Flavobacterium johnsoniae with data available.
Applications De Recherche Scientifique
Alteration of Physical and Spectral Properties
- Resorcinol's physical, spectral, and thermal properties can be altered using biofield treatment. This alteration may enhance its spreadability and bioavailability in topical formulations and increase its reaction rate when used as an intermediate in the pharmaceutical industry (Trivedi et al., 2015).
Impact on Isotopic Abundance Ratios
- Biofield energy treatment on resorcinol can impact its isotopic abundance ratios, potentially altering its physicochemical properties, reaction rate, and selectivity. This could be valuable in pharmaceutical and chemical industries (Trivedi et al., 2016).
Exposure Assessment
- A study on occupational and environmental exposure to resorcinol in Finland provides insights into its presence in various industries and personal care products, indicating its wide-ranging applications and potential impact on health and safety (Porras et al., 2018).
Electrochemical Studies
- Resorcinol's electrochemical properties have been investigated in different studies. For instance, its electron transfer properties were explored using cyclic voltammetry, indicating its significance in chemical and biological sciences (Deepa et al., 2014). Additionally, a selective voltammetric determination of resorcinol in water samples was developed, highlighting its environmental monitoring applications (Amare & Begashaw, 2019).
Interaction with DNA
- Research on the binding properties between resorcinol and DNA revealed insights into its action mechanism, which is significant for understanding its effects on human health (Zeng et al., 2021).
Clinical Applications
- The use of resorcinol in dermatological treatments, such as for hidradenitis suppurativa, highlights its clinical significance. Patient satisfaction with topical 15% resorcinol in treating hidradenitis suppurativa was notably high (Docampo-Simón et al., 2021).
Toxicology and Risk Assessment
- A toxicology review and risk assessment of resorcinol focused on thyroid effects, addressing concerns regarding high-dose exposure and potential health implications (Lynch et al., 2002).
Industrial Applications
- The modification of phenolic resin adhesive using resorcinol indicates its relevance in industrial applications. This study explored the impact of varying molar ratios on the adhesive's shear strength (Wang Chun-xi, 2014).
Propriétés
Numéro CAS |
69505-74-4 |
|---|---|
Nom du produit |
Resorcinin |
Formule moléculaire |
C23H40O2 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
2-(9-methyldecyl)-5-(4-methylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C23H40O2/c1-18(2)12-9-7-5-6-8-10-15-21-22(24)16-20(17-23(21)25)14-11-13-19(3)4/h16-19,24-25H,5-15H2,1-4H3 |
Clé InChI |
OSVNQUBJWRJOER-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCC1=C(C=C(C=C1O)CCCC(C)C)O |
SMILES canonique |
CC(C)CCCCCCCCC1=C(C=C(C=C1O)CCCC(C)C)O |
Autres numéros CAS |
69505-74-4 |
Synonymes |
resorcinin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




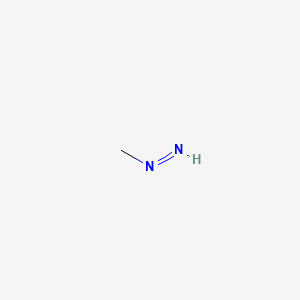
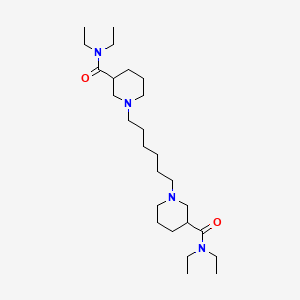
![[1,1'-Biphenyl]-2-carboxylicacid, 4'-[[2-(1-buten-1-yl)-4-chloro-5-formyl-1H-imidazol-1-yl]methyl]-](/img/structure/B1205673.png)
![3-Chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1205674.png)
![7-[(1R,2R,3R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1205675.png)
